molecular formula C16H22N4O2 B7087046 N-(2-methyl-1-morpholin-4-ylpropan-2-yl)pyrazolo[1,5-a]pyridine-3-carboxamide

N-(2-methyl-1-morpholin-4-ylpropan-2-yl)pyrazolo[1,5-a]pyridine-3-carboxamide

Cat. No.: B7087046
M. Wt: 302.37 g/mol
InChI Key: PDSHZAHVKAOAGA-UHFFFAOYSA-N
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Description

N-(2-methyl-1-morpholin-4-ylpropan-2-yl)pyrazolo[1,5-a]pyridine-3-carboxamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyridine derivatives

Properties

IUPAC Name

N-(2-methyl-1-morpholin-4-ylpropan-2-yl)pyrazolo[1,5-a]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O2/c1-16(2,12-19-7-9-22-10-8-19)18-15(21)13-11-17-20-6-4-3-5-14(13)20/h3-6,11H,7-10,12H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDSHZAHVKAOAGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN1CCOCC1)NC(=O)C2=C3C=CC=CN3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-1-morpholin-4-ylpropan-2-yl)pyrazolo[1,5-a]pyridine-3-carboxamide typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsSpecific reagents and catalysts, such as methanesulfonic acid (MsOH) under reflux conditions, are often employed to facilitate these transformations .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-1-morpholin-4-ylpropan-2-yl)pyrazolo[1,5-a]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Replacement of one functional group with another, which can be facilitated by nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, acids, bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions could result in various functionalized pyrazolo[1,5-a]pyridine derivatives.

Scientific Research Applications

N-(2-methyl-1-morpholin-4-ylpropan-2-yl)pyrazolo[1,5-a]pyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-methyl-1-morpholin-4-ylpropan-2-yl)pyrazolo[1,5-a]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the observed biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-methyl-1-morpholin-4-ylpropan-2-yl)pyrazolo[1,5-a]pyridine-3-carboxamide is unique due to its specific structural features, such as the presence of the morpholine and carboxamide groups, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for various scientific and industrial applications.

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